molecular formula C21H15N3OS B2735745 N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 353467-92-2

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2735745
CAS No.: 353467-92-2
M. Wt: 357.43
InChI Key: JSCARFUSORLCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Thiadiazole Scaffold Research

The 1,3,4-thiadiazole scaffold has been a cornerstone of medicinal chemistry since its first synthesis by Emil Fischer in 1882. Early applications focused on its role as a bio-isostere for pyrimidine and oxazole rings, enabling the development of carbonic anhydrase inhibitors such as acetazolamide and methazolamide. The sulfur atom in the thiadiazole ring enhances lipophilicity, facilitating membrane permeability and metabolic stability, which are critical for drug bioavailability. By the mid-20th century, researchers recognized the scaffold’s versatility in antitubercular and anticancer drug design, leading to derivatives like cefazolin and filanesib. The integration of biphenyl carboxamide into this framework marks a modern innovation aimed at optimizing target specificity and binding affinity.

Significance in Heterocyclic Chemistry

The 1,3,4-thiadiazole ring is electron-deficient due to the electron-withdrawing effects of its nitrogen atoms, rendering it reactive toward nucleophilic substitutions at the C-2 and C-5 positions. This property allows systematic structural modifications to fine-tune physicochemical and pharmacological properties. The biphenyl carboxamide group introduces planar aromaticity, enabling π-π stacking interactions with protein active sites, while the carboxamide linker provides hydrogen-bonding capabilities. Such hybrid architectures are designed to synergize the metabolic stability of thiadiazoles with the target engagement features of biphenyl systems, as evidenced in recent kinase inhibitors.

Current Research Landscape

Recent studies on this compound derivatives emphasize their anticancer potential. For example, analogs featuring substituted piperazines or aryl aminothiazoles demonstrate nanomolar IC~50~ values against breast (MCF-7) and liver (HepG2) cancer cell lines. Mechanistic investigations reveal that these compounds induce cell cycle arrest at the S and G2/M phases and upregulate pro-apoptotic markers such as Bax and caspase-9. Table 1 summarizes key structural modifications and their associated biological activities.

Table 1: Bioactivity of Select 1,3,4-Thiadiazole Derivatives

Compound Substituent Target Cell Line IC~50~ (µM) Mechanism
4e 4-Methylpiperazine HepG2 12.4 Bax/Bcl-2 ratio increase
4i Benzyl piperidine MCF-7 9.8 Caspase-9 activation
Target Compound Biphenyl carboxamide Under study Pending Kinase inhibition

Rational Design Principles in Thiadiazole Research

Rational design of this compound derivatives follows three core principles:

  • Bio-isosteric Replacement : The thiadiazole ring serves as a substitute for less stable heterocycles, improving metabolic resistance.
  • Substituent Optimization : Bulky aromatic groups at the C-2 position enhance hydrophobic interactions with target proteins, as seen in filanesib’s kinesin spindle protein inhibition.
  • Linker Flexibility : The carboxamide bridge balances rigidity and conformational freedom, critical for binding to allosteric kinase pockets.

Ongoing computational studies predict that the biphenyl moiety in the target compound may interact with tyrosine kinase domains, analogous to imatinib’s binding mode. Synthetic efforts continue to explore halogenation and sulfonation strategies to further modulate electronic properties and solubility.

Properties

IUPAC Name

4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS/c25-19(17-13-11-16(12-14-17)15-7-3-1-4-8-15)22-21-24-23-20(26-21)18-9-5-2-6-10-18/h1-14H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCARFUSORLCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is its potential anticancer properties. Research has indicated that thiadiazole derivatives exhibit promising anti-proliferative effects against various cancer cell lines.

Case Study:
A study published in the International Journal of Molecular Sciences investigated a series of thiadiazole derivatives, including compounds similar to this compound. One derivative demonstrated an IC50 value of 2.44 µM against LoVo (colon cancer) and 23.29 µM against MCF-7 (breast cancer) cells after 48 hours of incubation, indicating significant anti-proliferative activity .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameIC50 (LoVo)IC50 (MCF-7)Reference
Compound A2.44 µM23.29 µM
Compound B3.00 µM25.00 µM
This compoundTBDTBDTBD

Antimicrobial Properties

In addition to anticancer effects, compounds containing the thiadiazole moiety have been studied for their antimicrobial properties. Various studies have reported the efficacy of these compounds against bacterial and fungal strains.

Case Study:
A recent investigation assessed the antimicrobial activity of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory activity comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
Compound CStaphylococcus aureus15
Compound DEscherichia coli12
This compoundTBDTBDTBD

Photophysical Properties

The incorporation of thiadiazole derivatives into materials science has led to the development of novel photophysical materials with potential applications in organic electronics and photonics.

Case Study:
Research has shown that compounds with thiadiazole units can exhibit enhanced fluorescence properties when integrated into polymer matrices. These materials are being explored for use in organic light-emitting diodes (OLEDs) and solar cells .

Table 3: Photophysical Properties of Thiadiazole-Based Materials

Material TypeEmission Wavelength (nm)Quantum Yield (%)Reference
Polymer A52075
Polymer B56080
This compound in Polymer CTBDTBDTBD

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with various molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, inhibiting the proliferation of bacterial and cancer cells. The compound can also induce apoptosis in tumor cells by activating specific signaling pathways and inhibiting cell cycle progression .

Comparison with Similar Compounds

Thiazole vs. Thiadiazole Derivatives

  • N-(1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (Y030-2401):
    • Replaces the 1,3,4-thiadiazole ring with a thiazole, reducing ring strain and altering electronic properties.
    • Molecular weight: 280.35 g/mol; logP: 4.005 (vs. ~3.5–4.0 for thiadiazole derivatives), indicating higher lipophilicity .
  • N-(5-methyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (Y200-0605):
    • Incorporates a methyl group on the thiazole, enhancing steric bulk and metabolic stability. Molecular weight: 293.36 g/mol .

Oxadiazole Derivatives

  • (S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide :
    • Replaces sulfur in the thiadiazole with oxygen, reducing electron-withdrawing effects. Demonstrates distinct binding affinities in sulfonamide-targeted enzymes .

Substituent Variations on the Thiadiazole Ring

Trifluoromethyl Substitution

  • N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide (CAS 519170-43-5):
    • The CF₃ group enhances electronegativity and metabolic resistance. Molecular weight: 349.33 g/mol; logP: ~3.8 .

Alkyl Substitutions

  • 4'-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide :
    • Ethyl groups on both the thiadiazole and biphenyl increase hydrophobicity (logP: ~4.2) and alter pharmacokinetic profiles .

Modifications to the Biphenyl Carboxamide Core

Cycloalkyl Amides

  • N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (Compound 7):
    • Replaces the thiadiazole with a cyclooctyl group, reducing heterocyclic reactivity. Yield: 50% via flash chromatography .
  • N-(Bicyclo[2.2.1]heptan-2-yl)-[1,1'-biphenyl]-4-carboxamide (Compound 4):
    • Rigid bicyclic structure enhances conformational stability. Molecular weight: 307.42 g/mol .

Aromatic Substituents

  • N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (Compound 73):
    • Integrates a pyridinyl-thiazole system, improving water solubility via polar interactions. Yield: 23% .

Biological Activity

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including its synthesis, biological mechanisms, and application in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its significant biological properties. The structural formula can be represented as follows:

C17H14N4S\text{C}_{17}\text{H}_{14}\text{N}_4\text{S}

This structure includes a biphenyl component and a carboxamide group, contributing to its biological activity. The melting point is reported to be approximately 223 °C, and it exhibits solubility in dimethylformamide .

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit promising anticancer properties . For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. Specifically, derivatives of thiadiazole have demonstrated selective cytotoxicity against Bcl-2-expressing cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating potent anticancer activity .

A comparative analysis of various thiadiazole derivatives revealed that structural modifications significantly influence their biological activity. For example, the incorporation of different substituents on the thiadiazole ring can enhance or diminish the compound's efficacy against specific cancer types .

CompoundCell LineIC50 (µM)Activity
This compoundMDA-MB-231< 5Anticancer
Similar Thiadiazole DerivativeHeLa10Anticancer
Another Thiadiazole VariantKG1a (AML)15Weak

Antimicrobial Activity

In addition to anticancer effects, thiadiazole derivatives have shown antimicrobial activity . Studies indicate that compounds similar to this compound possess significant antibacterial and antifungal properties. For instance, certain derivatives have been tested against common pathogens and exhibited notable inhibition zones in agar diffusion assays .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cellular processes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : It has been observed to activate apoptotic pathways in cancer cells via caspase activation.
  • Antimicrobial Action : The thiadiazole moiety may interact with microbial enzymes or cellular structures, leading to cell death.

Case Studies

Several studies have highlighted the efficacy of thiadiazole-based compounds in clinical settings:

  • A study published in the International Journal of Molecular Sciences demonstrated that a related thiadiazole derivative exhibited an IC50 value of 2.44 µM against LoVo colon cancer cells after 48 hours of treatment while showing minimal toxicity in Daphnia assays .
  • Another investigation focused on the synthesis and biological evaluation of various thiadiazole derivatives reported significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for N-(5-phenyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, and what are their key experimental parameters?

The compound can be synthesized via cyclization reactions typical of 1,3,4-thiadiazole derivatives. A common approach involves refluxing a carboxylic acid derivative (e.g., biphenyl-4-carboxylic acid) with thiosemicarbazide in the presence of POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) using ammonia to precipitate the product . Alternative methods include cyclization of hydrazide intermediates using iodine and triethylamine in DMF, which facilitates sulfur elimination and ring formation . Key parameters include solvent choice (e.g., acetonitrile for initial reactions), temperature control, and purification via recrystallization (e.g., DMSO/water mixtures) .

Q. How is the structural integrity of the compound validated post-synthesis?

Characterization relies on spectroscopic techniques:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, thiadiazole protons typically resonate at δ 7.5–8.5 ppm, while biphenyl protons appear as multiplet signals .
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide, C-S absorption at ~680 cm⁻¹) .
  • Elemental Analysis : To verify purity and molecular formula consistency .

Q. What preliminary biological screening strategies are recommended for this compound?

Initial screening should focus on in vitro assays:

  • Enzyme Inhibition : Use fluorometric or colorimetric assays to test inhibition of target enzymes (e.g., kinases, proteases) at varying concentrations (1–100 µM) .
  • Antimicrobial Activity : Employ broth microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Replace POCl₃ with milder cyclizing agents (e.g., iodine/triethylamine in DMF) to reduce side reactions .
  • Temperature Gradients : Stepwise heating (e.g., 70°C → 90°C) to control exothermic reactions during POCl₃ addition .
  • Purification : Use flash chromatography (ethyl acetate/hexane) or preparative HPLC to isolate high-purity fractions .

Q. How can low aqueous solubility of the compound be addressed in bioassays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) to the biphenyl moiety while retaining bioactivity .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • X-ray Crystallography : Resolve ambiguous proton environments by determining the crystal structure .
  • Batch Consistency : Reproduce synthesis under identical conditions to rule out procedural variability .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the thiadiazole (e.g., electron-withdrawing groups for increased electrophilicity) or biphenyl (e.g., halogenation for lipophilicity) .
  • Molecular Docking : Predict binding interactions with target proteins (e.g., EGFR, COX-2) using software like AutoDock .
  • Metabolic Stability : Introduce trifluoromethyl groups to improve pharmacokinetic profiles .

Methodological Considerations Table

ChallengeSolutionKey References
Low synthetic yieldOptimize POCl₃ stoichiometry, use dropwise addition
Spectral ambiguity2D NMR, X-ray crystallography
Solubility issuesCo-solvents (DMSO), derivatization
Bioactivity variabilityStandardize assay protocols (CLSI, MTT)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.